3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)-
Description
The compound 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- (CAS 86-92-0), also known as 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one, is a heterocyclic organic molecule with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. It is characterized by a pyrazolone core substituted with a 4-methylphenyl group at position 2, a methyl group at position 5, and an acetyl group at position 2. This compound is a light-yellow crystalline solid with a melting point of 129°C and moderate solubility in chloroform and methanol .
It is primarily used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Notably, it exhibits antioxidant properties and is structurally related to Edaravone, a neuroprotective agent .
Properties
CAS No. |
73097-75-3 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-acetyl-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)15-13(17)12(10(3)16)9(2)14-15/h4-7,12H,1-3H3 |
InChI Key |
XXZYWPLODMDGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- typically involves the acetylation of 5-methyl-1H-pyrazol-3-one. This process can be carried out under various conditions, often involving the use of acetic anhydride or acetyl chloride as acetylating agents . The reaction is usually conducted in the presence of a base, such as pyridine, to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydropyrazolones, and other derivatives with modified functional groups.
Scientific Research Applications
3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolone Derivatives
Substituent Variations and Structural Effects
(a) 4-(4-Chlorophenyl/4-Fluorophenyl)-Thiazole Derivatives
Compounds 4 and 5 from feature thiazole rings fused with pyrazolone moieties and substituted with chlorophenyl or fluorophenyl groups. These derivatives crystallize in triclinic symmetry (P̄1) and exhibit planar conformations, except for a fluorophenyl group oriented perpendicularly. This structural rigidity contrasts with the target compound, which lacks fused rings and has a more flexible acetyl group.
(b) Benzoyl Derivative of 5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-one
describes a benzoyl-substituted pyrazolone synthesized using benzoyl chloride and calcium hydroxide. The benzoyl group increases lipophilicity, making this derivative more suitable for lipid-soluble pharmaceutical applications. In contrast, the acetyl group in the target compound offers a balance between hydrophilicity and electron-withdrawing effects, favoring its role as a dye intermediate .
(c) (4Z)-4-(4-Methoxybenzylidene)-5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-one
This compound () introduces a methoxybenzylidene group, creating extended conjugation for enhanced UV absorption. Such properties are advantageous in photostable dyes, whereas the acetyl group in the target compound lacks this conjugation, limiting its optical applications .
Functional Group Modifications
(a) Diazenyl-Substituted Derivatives
and highlight pyrazolones with diazenyl (-N=N-) groups, such as 5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. These azo derivatives are critical in textile dyes due to their vivid colors and lightfastness.
(b) Triazole- and Imidazole-Fused Derivatives
Compounds in and incorporate triazole or imidazole rings, enhancing biological activity. The target compound’s simpler structure prioritizes antioxidant activity over such specialized biological interactions .
Physical Properties Comparison
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